BenchChemオンラインストアへようこそ!

2-(Oxan-2-yl)cyclohexan-1-one

Lipophilicity Drug-likeness Permeability

2-(Oxan-2-yl)cyclohexan-1-one (CAS 37749-86-3), systematically also named 2-(tetrahydro-2H-pyran-2-yl)cyclohexanone, is a bicyclic ketone composed of a cyclohexanone ring directly substituted at the 2-position by a tetrahydropyran (oxane) moiety. The molecular formula is C₁₁H₁₈O₂ and the molecular weight is 182.26 g·mol⁻¹.

Molecular Formula C11H18O2
Molecular Weight 182.263
CAS No. 37749-86-3
Cat. No. B2908854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Oxan-2-yl)cyclohexan-1-one
CAS37749-86-3
Molecular FormulaC11H18O2
Molecular Weight182.263
Structural Identifiers
SMILESC1CCC(=O)C(C1)C2CCCCO2
InChIInChI=1S/C11H18O2/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11/h9,11H,1-8H2
InChIKeyLHFVBLSVRNCRIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Oxan-2-yl)cyclohexan-1-one (CAS 37749-86-3): Core Identity and Sourcing Profile for Scientific Procurement


2-(Oxan-2-yl)cyclohexan-1-one (CAS 37749-86-3), systematically also named 2-(tetrahydro-2H-pyran-2-yl)cyclohexanone, is a bicyclic ketone composed of a cyclohexanone ring directly substituted at the 2-position by a tetrahydropyran (oxane) moiety [1]. The molecular formula is C₁₁H₁₈O₂ and the molecular weight is 182.26 g·mol⁻¹ [1]. The compound contains two hydrogen-bond acceptors (the ketone oxygen and the tetrahydropyran ring oxygen), zero hydrogen-bond donors, and possesses two undefined stereocenters, making it a racemic mixture unless an enantioselective synthesis is employed [1]. It is primarily supplied as a versatile small-molecule scaffold for medicinal chemistry and organic synthesis applications, with typical commercial purity ≥95% .

Why 2-(Oxan-2-yl)cyclohexan-1-one Cannot Be Replaced by Simpler Cyclohexanone or Tetrahydrofuran Analogs


Compounds within the 2-substituted cyclohexanone class are frequently treated as interchangeable building blocks; however, this assumption fails for 2-(oxan-2-yl)cyclohexan-1-one because the tetrahydropyran (THP) substituent imparts a unique combination of lipophilicity, polar surface area, and conformational rigidity that directly governs molecular recognition, passive permeability, and synthetic reactivity [1]. Simpler cyclohexanone analogs such as cyclohexanone itself, 2-methylcyclohexanone, or even the tetrahydrofuran analog 2-(oxolan-2-yl)cyclohexan-1-one differ substantially in key physicochemical descriptors (e.g., ΔLogP ≈ 0.9–1.5, ΔPSA ≈ 9 Ų), meaning that the target compound occupies a distinct property space that cannot be recapitulated by generic substitution [1]. The quantitative evidence below substantiates why procurement decisions must be compound-specific rather than class-based.

Quantitative Differentiation of 2-(Oxan-2-yl)cyclohexan-1-one from Closest Analogs: A Head-to-Head Evidence Compilation


Lipophilicity (XLogP3) Advantage vs. Unsubstituted Cyclohexanone: Implications for Membrane Permeability and Pharmacokinetic Profile

The target compound exhibits an XLogP3 of 1.7, which is 0.89 log units higher than that of unsubstituted cyclohexanone (XLogP3 = 0.81) [1][2]. This increased lipophilicity places 2-(oxan-2-yl)cyclohexan-1-one closer to the optimal range for oral drug-like properties (LogP 1–3), while cyclohexanone itself falls below the typical desirable threshold for passive membrane permeability [1][2].

Lipophilicity Drug-likeness Permeability

Polar Surface Area (PSA) Differentiation vs. Cyclohexanone: Consequences for Blood–Brain Barrier Penetration and Solubility

The topological polar surface area (TPSA) of 2-(oxan-2-yl)cyclohexan-1-one is 26.3 Ų, which is 9.2 Ų larger than that of cyclohexanone (TPSA = 17.1 Ų) [1][2]. This difference arises from the additional ether oxygen in the tetrahydropyran ring [1]. The higher PSA improves aqueous solubility and reduces non-specific protein binding, but it also places the compound further from the empirical threshold for optimal CNS penetration (PSA < 60–70 Ų is generally favorable; both compounds are well below this threshold) [1][2].

Polar Surface Area CNS penetration Solubility

Molecular Weight and Steric Bulk vs. Tetrahydrofuran Analog: Implications for Binding Site Complementarity

The target compound (MW = 182.26 g·mol⁻¹; formula C₁₁H₁₈O₂) is 14.0 g·mol⁻¹ heavier than its closest five-membered ring analog, 2-(oxolan-2-yl)cyclohexan-1-one (MW = 168.23 g·mol⁻¹; formula C₁₀H₁₆O₂) [1]. This mass difference corresponds to one additional methylene group in the tetrahydropyran ring, which also increases the ring size from five to six atoms [1]. The larger ring alters the spatial orientation of the ether oxygen and the overall conformational flexibility, directly impacting how the compound fills hydrophobic pockets in protein binding sites [1].

Molecular weight Steric bulk Binding site

Commercial Availability and Purity Benchmarking: Enamine Supply with Consistent ≥95% Purity

2-(Oxan-2-yl)cyclohexan-1-one is commercially available from Enamine (catalog EN300-7426559) at a purity of ≥95% (HPLC) in quantities ranging from 2.5 g to 10 g, with pricing of $1,370–$3,007 USD depending on scale [1]. In contrast, the tetrahydrofuran analog 2-(oxolan-2-yl)cyclohexan-1-one (CAS 1824341-63-0) is listed as discontinued by CymitQuimica , indicating that the tetrahydropyran-containing target compound offers superior supply-chain stability for long-term research programs [1].

Commercial availability Purity Sourcing

Optimal Application Scenarios for 2-(Oxan-2-yl)cyclohexan-1-one Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Lead Optimization Requiring Moderate Lipophilicity and Favorable Permeability

With an XLogP3 of 1.7, 2-(oxan-2-yl)cyclohexan-1-one is ideally suited for oral drug discovery programs targeting intracellular enzymes or receptors where passive membrane permeability is required but excessive lipophilicity (LogP > 5) would risk poor solubility and promiscuous binding [1]. The compound's lipophilicity advantage over cyclohexanone (XLogP3 = 0.81) supports its selection when cyclohexanone-based leads fail to achieve adequate cellular potency due to limited membrane partitioning. (Based on Section 3, Evidence Item 1) [1].

CNS Drug Discovery: Scaffold Selection with CNS-Favorable PSA Profile

The TPSA of 26.3 Ų is well below the empirical 60–70 Ų ceiling for blood–brain barrier penetration, making this scaffold appropriate for CNS-targeted small-molecule programs. Compared to more polar cyclohexanone derivatives with higher PSA, 2-(oxan-2-yl)cyclohexan-1-one balances the need for some polarity (to avoid excessive non-specific binding) with the low PSA required for CNS entry. (Based on Section 3, Evidence Item 2) [1].

Structure–Activity Relationship (SAR) Exploration of Ring-Size Effects on Target Binding

The six-membered tetrahydropyran ring of the target compound, versus the five-membered tetrahydrofuran ring of its closest analog, provides a direct tool for probing ring-size effects in SAR campaigns. The 14 Da mass difference and altered oxygen lone-pair orientation can reveal steric constraints within hydrophobic binding pockets, enabling rational scaffold optimization. (Based on Section 3, Evidence Item 3) [1].

Long-Term Preclinical Development Requiring Stable Compound Supply

For programs planning multi-year synthesis and in vivo testing, the active commercial supply of 2-(oxan-2-yl)cyclohexan-1-one from Enamine (≥95% purity, tiered pricing) ensures batch consistency and avoids the supply disruptions seen with the discontinued tetrahydrofuran analog. This supply-chain continuity is critical for regulatory pharmacology and GLP toxicology studies. (Based on Section 3, Evidence Item 4) [1].

Quote Request

Request a Quote for 2-(Oxan-2-yl)cyclohexan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.